molecular formula C5H9NO B8012666 1,2,3,6-Tetrahydropyridin-3-ol

1,2,3,6-Tetrahydropyridin-3-ol

Cat. No.: B8012666
M. Wt: 99.13 g/mol
InChI Key: NHSZSLKNHBBRFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,6-Tetrahydropyridin-3-ol is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. This compound is characterized by a six-membered ring containing one nitrogen atom and a hydroxyl group attached to the third carbon atom.

Preparation Methods

The synthesis of 1,2,3,6-Tetrahydropyridin-3-ol can be achieved through several methods. One common approach involves the reduction of pyridine derivatives. For instance, the reduction of 3-hydroxypyridine using sodium borohydride in the presence of a suitable solvent like ethanol can yield this compound . Another method involves the catalytic hydrogenation of pyridine derivatives under specific conditions . Industrial production methods often employ these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1,2,3,6-Tetrahydropyridin-3-ol undergoes various chemical reactions, making it a valuable intermediate in organic synthesis. Some of the key reactions include:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism by which 1,2,3,6-Tetrahydropyridin-3-ol exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl group and nitrogen atom in the ring structure play crucial roles in these interactions, facilitating binding to target sites and influencing biological pathways .

Comparison with Similar Compounds

1,2,3,6-Tetrahydropyridin-3-ol can be compared with other tetrahydropyridine derivatives, such as:

Properties

IUPAC Name

1,2,3,6-tetrahydropyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c7-5-2-1-3-6-4-5/h1-2,5-7H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSZSLKNHBBRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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